molecular formula C15H11ClN4OS B5878492 N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide CAS No. 6260-33-9

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide

Cat. No. B5878492
CAS RN: 6260-33-9
M. Wt: 330.8 g/mol
InChI Key: YHIBIZWSEUDESP-UHFFFAOYSA-N
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Description

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide, also known as ABT-751, is a small molecule inhibitor that has been widely studied for its potential as an anticancer agent. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide acts by binding to the colchicine-binding site of tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, this compound inhibits the polymerization of microtubules, which are necessary for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in a wide variety of cancer cell lines and animal models of cancer. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of tubulin, which is essential for normal cell function. This means that this compound can have toxic effects on normal cells, which can complicate experimental design. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide. One area of interest is the development of more potent and selective inhibitors of tubulin. Another area of interest is the development of combination therapies that include this compound and other anticancer agents. Finally, there is interest in using this compound in combination with immunotherapies, which may enhance the immune response to cancer cells.

Synthesis Methods

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide can be synthesized by reacting 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.

Scientific Research Applications

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including those derived from lung, breast, colon, and prostate cancers. This compound has also been shown to be effective in animal models of cancer, including xenograft models and transgenic mouse models.

properties

IUPAC Name

N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c16-10-5-3-4-9(8-10)13(21)19-14(17)20-15-18-11-6-1-2-7-12(11)22-15/h1-8H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIBIZWSEUDESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C(N)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/N=C(\N)/NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430586
Record name ChemDiv3_004617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6260-33-9
Record name ChemDiv3_004617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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